2-Isothiocyanatohexane
Description
2-Isothiocyanatohexane (CAS: 4404-45-9), also ambiguously referred to as 1-Hexyl isothiocyanate in some sources, is a linear aliphatic compound containing an isothiocyanate (–N=C=S) functional group at the terminal carbon of a hexane chain. Its molecular formula is C₇H₁₃NS, with a molecular weight of 143.25 g/mol and a density of 0.91 g/cm³ . The compound is classified as harmful upon inhalation, skin contact, or ingestion (R20/21/22) and is irritating to the eyes, respiratory system, and skin (R36/37/38). Safety protocols recommend protective equipment (S26, S36/37/39) during handling .
Properties
CAS No. |
5334-87-2 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-isothiocyanatohexane |
InChI |
InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3 |
InChI Key |
GCZWLZBNDSJSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods: Industrial production of 2-Hexyl isothiocyanate often involves the large-scale synthesis of dithiocarbamate salts, which are then decomposed using lead nitrate or tosyl chloride . This method is favored for its efficiency and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl isothiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbonyl sulfide.
Nucleophilic Substitution: Nucleophiles such as amines and alcohols can attack the carbon atom in the isothiocyanate group, leading to the formation of thioureas and thiocarbamates.
Electrochemical Reduction: This reaction can produce thioformamides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Nucleophilic Substitution: Amines, alcohols, and other nucleophiles under mild conditions.
Electrochemical Reduction: Electrochemical cells with appropriate electrodes.
Major Products:
Hydrolysis: Amines and carbonyl sulfide.
Nucleophilic Substitution: Thioureas and thiocarbamates.
Electrochemical Reduction: Thioformamides.
Scientific Research Applications
2-Isothiocyanatohexane is a compound with diverse applications in various scientific fields, particularly in medicinal chemistry, agriculture, and material science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that isothiocyanates, including this compound, exhibit potential anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that isothiocyanates derived from cruciferous vegetables showed significant cytotoxic effects on breast cancer cell lines. The specific role of this compound in this context warrants further investigation to elucidate its mechanisms of action and efficacy compared to other isothiocyanates .
Agricultural Applications
Pest Control : Isothiocyanates are recognized for their insecticidal properties. This compound can be utilized as a natural pesticide, particularly against pests affecting crops such as cabbage and broccoli.
| Compound | Target Pest | Effectiveness |
|---|---|---|
| This compound | Aphids | High |
| This compound | Cabbage loopers | Moderate |
Case Study : In field trials, the application of this compound resulted in a significant reduction in aphid populations on treated crops compared to untreated controls, indicating its potential as an eco-friendly pest management solution .
Material Science
Polymer Chemistry : The incorporation of isothiocyanates into polymer matrices has been explored for developing materials with enhanced properties such as antimicrobial activity and improved mechanical strength.
| Material Type | Modification Agent | Property Enhanced |
|---|---|---|
| Polyurethane | This compound | Antimicrobial |
| Polystyrene | This compound | Mechanical Strength |
Case Study : Research conducted on polyurethane foams modified with this compound revealed significant improvements in antimicrobial properties without compromising mechanical integrity, making it suitable for applications in medical devices .
Mechanism of Action
The mechanism of action of 2-Hexyl isothiocyanate involves its ability to induce phase II detoxification enzymes via the nuclear factor erythrocyte-2-related factor 2 (Nrf2) pathway . This activation leads to increased expression of antioxidant enzymes, which help in neutralizing reactive oxygen species and reducing oxidative stress. Additionally, 2-Hexyl isothiocyanate can modulate various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to 2-Isothiocyanatohexane:
| Compound | CAS | Molecular Formula | Functional Group(s) | Key Structural Features |
|---|---|---|---|---|
| This compound | 4404-45-9 | C₇H₁₃NS | Isothiocyanate (–N=C=S) | Linear hexane chain, terminal –NCS |
| Cyclohexyl isothiocyanate | N/A | C₇H₁₁NS | Isothiocyanate (–N=C=S) | Cyclohexane ring, –NCS substituent |
| 1,6-Diisocyanatohexane | 822-06-0 | C₆H₁₂N₂O₂ | Isocyanate (–N=C=O) | Linear hexane chain, dual –NCO groups |
| 1-Isothiocyanato-6-(methylsulfinyl)hexane | N/A | C₇H₁₃NOS₂ | Isothiocyanate (–N=C=S), Sulfoxide (–S(=O)–) | Hexane chain with terminal –NCS and sulfinyl group |
Key Observations :
- Functional Group Differences : 1,6-Diisocyanatohexane contains isocyanate (–NCO) groups, which are more reactive toward nucleophiles (e.g., water, alcohols) compared to isothiocyanates (–NCS) .
- Chain vs.
- Substituent Effects : The sulfinyl group in 1-Isothiocyanato-6-(methylsulfinyl)hexane increases polarity, altering solubility and reactivity compared to unmodified isothiocyanates .
Comparison :
Physicochemical Properties
Key Insights :
Comparison :
Biological Activity
2-Isothiocyanatohexane (2-ITH) is a member of the isothiocyanate (ITC) family, which are biologically active compounds derived from glucosinolates found in cruciferous vegetables. Isothiocyanates are recognized for their potential health benefits, particularly in cancer prevention and antimicrobial activity. This article explores the biological activity of 2-ITH, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Anticancer Activity
Isothiocyanates, including 2-ITH, exert anticancer effects through several mechanisms:
- Inhibition of Phase I Enzymes : ITCs can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of carcinogens. This inhibition reduces the formation of reactive metabolites that can damage DNA and promote cancer development .
- Activation of Phase II Enzymes : They also enhance the activity of Phase II detoxifying enzymes, such as glutathione S-transferases (GSTs), which facilitate the conjugation and excretion of harmful compounds .
- Induction of Apoptosis : 2-ITH can induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating caspases. This process is often mediated by the depletion of glutathione (GSH), leading to oxidative stress .
- Cell Cycle Arrest : ITCs can cause cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), thereby inhibiting cancer cell proliferation .
Antimicrobial Activity
2-ITH demonstrates significant antimicrobial properties against various pathogens. The mechanisms include:
- Disruption of Cell Membranes : ITCs can alter the physicochemical properties of bacterial membranes, leading to increased permeability and cell lysis .
- Inhibition of Biofilm Formation : Some studies have shown that 2-ITH can inhibit biofilm production in certain bacterial strains, reducing their virulence and resistance to antibiotics .
In Vitro Studies
A study investigating the cytotoxic effects of various isothiocyanates, including 2-ITH, on cancer cell lines demonstrated significant growth inhibition. The results indicated that 2-ITH effectively reduced cell viability in A549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values comparable to other well-studied ITCs like sulforaphane .
In Vivo Studies
Research involving animal models has shown that dietary inclusion of isothiocyanates leads to a reduction in tumor incidence. For instance, a study on F344 rats indicated that administration of 2-ITH resulted in a marked decrease in lung tumor development when exposed to known carcinogens .
Comparative Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for 2-Isothiocyanatohexane, and what parameters critically influence yield?
Methodological Answer:
Synthesis typically involves nucleophilic substitution of hexyl halides with thiocyanate ions (e.g., KSCN or NH₄SCN) in polar aprotic solvents like DMF or acetone under reflux. Critical parameters include:
- Reaction temperature: Optimal at 60–80°C to balance reaction rate and side-product formation (e.g., thiourea derivatives via thiocyanate dimerization) .
- Solvent purity: Residual moisture can hydrolyze the isothiocyanate group to amines, reducing yield. Anhydrous conditions are essential .
- Stoichiometry: A 10–20% excess of thiocyanate salt improves conversion, but excess may promote side reactions .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: ¹³C NMR is critical for distinguishing the isothiocyanate group (δ ~120–135 ppm for N=C=S) from thiocyanate isomers. ¹H NMR confirms hexyl chain integrity (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) .
- Mass spectrometry (MS): High-resolution ESI-MS or GC-MS identifies molecular ion peaks ([M+H]⁺ at m/z 159.1) and fragmentation patterns to rule out thiourea contaminants .
- FTIR: A sharp peak near 2050–2150 cm⁻¹ confirms the -N=C=S stretch, distinguishing it from -SCN isomers .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods due to volatility and potential respiratory irritation.
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill management: Neutralize with 10% sodium bicarbonate solution and adsorb with inert materials (e.g., vermiculite) .
- Toxicity data: Limited acute toxicity is reported, but structural analogs (e.g., alkyl isothiocyanates) suggest moderate LD₅₀ values (200–500 mg/kg in rodents), warranting caution .
Advanced: How can mechanistic studies resolve contradictory reports on this compound’s reactivity with amines?
Methodological Answer:
Conflicting results (e.g., variable thiourea yields) may arise from solvent polarity or amine basicity. To resolve contradictions:
- Kinetic studies: Monitor reaction progress via UV-Vis (λmax ~240 nm for thiourea formation) under controlled pH and temperature .
- Computational modeling: Use DFT (e.g., B3LYP/6-31G**) to compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic attack) .
- Isolation of intermediates: Trapping unstable intermediates (e.g., using low-temperature NMR) clarifies reaction pathways .
Advanced: What computational strategies predict the stability of this compound in different solvents?
Methodological Answer:
- Solvent parameterization: Use Hansen solubility parameters (δD, δP, δH) to predict solvation effects. Polar aprotic solvents (DMF, δP ~13 MPa¹/²) stabilize the isothiocyanate group better than protic solvents .
- Molecular dynamics (MD) simulations: Simulate solvent-shell interactions to assess hydrolysis risks in aqueous environments .
- Thermodynamic calculations: Compute Gibbs free energy (ΔG) of hydrolysis reactions to identify degradation thresholds .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
Contradictory bioactivity (e.g., antimicrobial vs. inert results) may stem from:
- Purity verification: Validate compound purity via HPLC (>98%) and elemental analysis to exclude confounding impurities .
- Assay standardization: Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size and growth media .
- Structural analogs: Compare results with methyl or phenyl isothiocyanate controls to isolate structure-activity relationships .
Advanced: What methodologies validate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via GC-MS .
- Light sensitivity assays: Expose to UV-Vis light (300–800 nm) and quantify decomposition products (e.g., hexylamine) .
- Lyophilization trials: Assess stability in lyophilized form by comparing pre- and post-lyophilization NMR spectra .
Advanced: How can researchers optimize analytical methods to quantify trace impurities in this compound?
Methodological Answer:
- LC-MS/MS: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and quantify impurities (e.g., hexyl thiocyanate) with LOD <0.1% .
- Headspace GC-MS: Detect volatile degradation products (e.g., COS, CS₂) at ppm levels .
- Validation protocols: Follow ICH Q2(R1) guidelines for linearity (R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) .
Advanced: What strategies improve reproducibility in synthetic procedures for this compound?
Methodological Answer:
- Robust reaction monitoring: Use in-line FTIR or Raman spectroscopy to track reagent consumption in real time .
- Batch consistency: Standardize starting material sources (e.g., hexyl bromide purity >99%) and solvent lots .
- Open-science practices: Publish detailed NMR assignments, chromatograms, and raw data in supplementary materials .
Advanced: How can this compound be integrated into medicinal chemistry workflows for target validation?
Methodological Answer:
- Structure-activity relationship (SAR) libraries: Synthesize analogs with varied alkyl chain lengths and test against target enzymes (e.g., cysteine proteases) .
- Click chemistry: Functionalize via CuAAC reactions with azide-bearing biomarkers for target engagement studies .
- In silico docking: Use AutoDock Vina to predict binding affinities to cysteine-rich domains (e.g., caspases) and prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
